Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic oxindole analogues has been described in the literature . The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Scientific Research Applications
Efficient Synthesis Approaches
An effective, scalable synthesis route towards spirocyclic oxindole analogues, utilizing "Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate" as a key intermediate, highlights the compound's significance in synthetic chemistry. The process involves crucial steps such as dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex molecular architectures (Teng, Zhang, & Mendonça, 2006).
Novel Compound Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a structurally related compound, underscores the versatility of spirocyclic intermediates in accessing chemical spaces complementary to traditional piperidine systems. This process opens avenues for further selective derivatization, illustrating the adaptability of such compounds in medicinal chemistry and drug development (Meyers et al., 2009).
Building Blocks for Diverse Derivatives
"this compound" serves as a foundational element for synthesizing enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common dioxopiperidinecarboxylate precursor. This utility emphasizes its role in producing cis- and trans- configurations of complex amino acid derivatives, which are crucial for pharmaceutical development (Marin et al., 2004).
Application in Heterocyclic Synthesis
The compound's application extends to the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This demonstrates its utility in generating novel heterocyclic systems, which are a cornerstone of drug discovery and development for targeting various biological pathways (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
Tert-butyl 3-oxospiro[isoindoline-1,4’-piperidine]-1’-carboxylate is a type of spiro compound . Spiro compounds are known to interact with a wide range of receptors . .
Mode of Action
It is known that spiro compounds, due to their structure, can interact with a wide range of receptors .
Biochemical Pathways
It is known that spiro compounds can exhibit a variety of interesting biological activities .
Pharmacokinetics
The synthesis of similar spiro compounds has been reported .
Result of Action
Spiro compounds have been shown to exhibit a variety of interesting biological activities .
Biochemical Analysis
Biochemical Properties
Due to its structure, it is known to interact with a wide range of receptors
Cellular Effects
Similar spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that Tert-butyl 3-oxospiro[isoindoline-1,4’-piperidine]-1’-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar spiro compounds interact with a wide range of receptors . This suggests that Tert-butyl 3-oxospiro[isoindoline-1,4’-piperidine]-1’-carboxylate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
tert-butyl 3-oxospiro[2H-isoindole-1,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)13-7-5-4-6-12(13)14(20)18-17/h4-7H,8-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYKTNBVAUFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.